molecular formula C23H23ClFN5O B14820370 N-(4-(4-Chloro-2-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-yl)-2-(2-isopropyl-1H-benzo[d]imidazol-1-yl)acetamide

N-(4-(4-Chloro-2-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-yl)-2-(2-isopropyl-1H-benzo[d]imidazol-1-yl)acetamide

Cat. No.: B14820370
M. Wt: 439.9 g/mol
InChI Key: AXHVMTZWSKDPRR-UHFFFAOYSA-N
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Properties

Molecular Formula

C23H23ClFN5O

Molecular Weight

439.9 g/mol

IUPAC Name

N-[4-(4-chloro-2-fluorophenyl)-2,5-dimethylpyrazol-3-yl]-2-(2-propan-2-ylbenzimidazol-1-yl)acetamide

InChI

InChI=1S/C23H23ClFN5O/c1-13(2)22-26-18-7-5-6-8-19(18)30(22)12-20(31)27-23-21(14(3)28-29(23)4)16-10-9-15(24)11-17(16)25/h5-11,13H,12H2,1-4H3,(H,27,31)

InChI Key

AXHVMTZWSKDPRR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C2=C(C=C(C=C2)Cl)F)NC(=O)CN3C4=CC=CC=C4N=C3C(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PA-21A092 involves multiple steps, starting with the preparation of the core pyrazoleamide structure. The key steps include:

Industrial Production Methods

Industrial production of PA-21A092 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

PA-21A092 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological activities and properties .

Mechanism of Action

PA-21A092 exerts its effects by inhibiting the PfATP4 enzyme in Plasmodium falciparum. This enzyme is crucial for maintaining sodium homeostasis within the parasite. Inhibition of PfATP4 leads to a rapid disruption of sodium regulation, causing the parasite to swell and eventually die . The compound’s action involves binding to the enzyme’s active site, preventing it from performing its normal function .

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